molecular formula C12H16N2O2S B13810093 11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione CAS No. 67196-43-4

11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione

Cat. No.: B13810093
CAS No.: 67196-43-4
M. Wt: 252.33 g/mol
InChI Key: PCBBKKQNUZLXFS-UHFFFAOYSA-N
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Description

11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione is a chemical compound known for its unique spirocyclic structure. This compound is part of the diazaspiro family, characterized by a spiro linkage between two nitrogen atoms. The presence of a thioxo group adds to its distinct chemical properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a thioxo compound. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The purification process typically involves crystallization or chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The spirocyclic structure allows for unique binding interactions with biological molecules, contributing to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione is unique due to its propyl group, which can influence its chemical reactivity and biological activity. The presence of the thioxo group also adds to its distinct properties, making it a valuable compound for various research applications .

Properties

CAS No.

67196-43-4

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

11-propyl-3-sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione

InChI

InChI=1S/C12H16N2O2S/c1-2-5-8-6-3-4-7-12(8)9(15)13-11(17)14-10(12)16/h3-4,8H,2,5-7H2,1H3,(H2,13,14,15,16,17)

InChI Key

PCBBKKQNUZLXFS-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC=CCC12C(=O)NC(=S)NC2=O

Origin of Product

United States

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